1-Isobutyl-1h-pyrrole-2,5-dione

Description

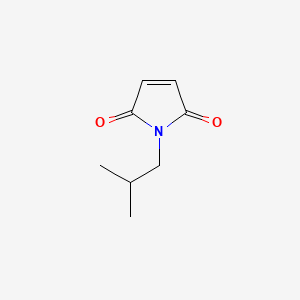

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIYKOUEZOEMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288390 | |

| Record name | 1-isobutyl-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4120-68-7 | |

| Record name | NSC55578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-isobutyl-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Isobutyl-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isobutyl-1H-pyrrole-2,5-dione, also known as N-isobutylmaleimide, is a versatile chemical entity belonging to the N-substituted maleimide class of compounds. Its intrinsic reactivity, conferred by the electrophilic carbon-carbon double bond within the maleimide ring, makes it a valuable building block in organic synthesis and a crucial reagent in bioconjugation and polymer chemistry. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in drug development and materials science. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visualizations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers and professionals in the field.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably inferred from the well-documented characteristics of closely related N-alkyl maleimides. It is typically a colorless to pale yellow solid or liquid with good solubility in most organic solvents.[1]

Table 1: General Physical and Chemical Properties of N-Alkyl Maleimides

| Property | Value/Description |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Appearance | Colorless to pale yellow solid or liquid[1][2] |

| Solubility | Soluble in most organic solvents[1] |

| Storage | Store in an inert atmosphere at room temperature[2] |

Table 2: Representative Spectroscopic Data for N-Alkyl Maleimides

| Spectroscopy | Key Features |

| ¹H NMR | Signals for the isobutyl group protons (CH, CH₂, and CH₃) and a characteristic singlet for the two equivalent protons on the maleimide ring. |

| ¹³C NMR | Resonances for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the carbons of the isobutyl substituent. |

| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching of the imide group and the C=C stretching of the alkene. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Synthesis

The most common and straightforward synthesis of this compound involves a two-step, one-pot reaction starting from maleic anhydride and isobutylamine.[3] The initial reaction forms the N-isobutylmaleamic acid intermediate, which is then cyclized via dehydration to yield the final product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Maleic anhydride

-

Isobutylamine

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Dichloromethane

-

Hexane

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve maleic anhydride in a suitable solvent like diethyl ether.

-

Slowly add an equimolar amount of isobutylamine to the solution while stirring. A precipitate of N-isobutylmaleamic acid will form.

-

After stirring for a period, the intermediate is isolated.

-

To a flask containing the dried N-isobutylmaleamic acid, add anhydrous sodium acetate and acetic anhydride.[4]

-

Heat the mixture under reflux to induce cyclodehydration.[4]

-

After the reaction is complete, cool the mixture and pour it into a beaker of ice water to precipitate the crude this compound.[4]

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure product.[4]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond, making it susceptible to nucleophilic attack. The two primary modes of reactivity are Michael additions and Diels-Alder reactions.

Michael Addition

The electron-deficient double bond of the maleimide ring readily undergoes Michael addition with a variety of nucleophiles. This reaction is particularly important in bioconjugation, where the thiol group of cysteine residues in proteins reacts with the maleimide to form a stable thioether linkage.[2][5][6]

Materials:

-

This compound

-

Thiol-containing compound (e.g., a cysteine-containing peptide)

-

Phosphate buffered saline (PBS), pH 7.2-7.5

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

Procedure:

-

Prepare a stock solution of this compound in an organic solvent like DMSO.[5]

-

Dissolve the thiol-containing molecule in the reaction buffer (PBS).

-

Add the maleimide stock solution to the thiol solution to achieve a molar excess of the maleimide reagent (typically 10-20 fold).[5]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[5]

-

The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

If necessary, the reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol to consume any excess maleimide.[5]

Caption: Signaling pathway of the Thiol-Maleimide Michael Addition.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with conjugated dienes to form six-membered rings.[7] This reaction is a powerful tool for the construction of complex cyclic systems. The electron-withdrawing nature of the maleimide ring enhances its reactivity as a dienophile.

Materials:

-

This compound

-

Conjugated diene (e.g., 1,3-butadiene, generated in situ from 3-sulfolene)

-

High-boiling point solvent (e.g., toluene or xylene)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve this compound and the diene precursor (if applicable) in a suitable high-boiling solvent.[8]

-

Heat the reaction mixture to reflux to facilitate the cycloaddition.[8]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting cycloadduct can be purified by column chromatography or recrystallization.

Caption: The concerted mechanism of the Diels-Alder reaction.

Polymerization

N-substituted maleimides, including the isobutyl derivative, can undergo free-radical polymerization to form polymers with high thermal stability.[9][10] This property makes them useful in the formulation of heat-resistant resins and composites.

Materials:

-

This compound (monomer)

-

Free radical initiator (e.g., AIBN or benzoyl peroxide)

-

Solvent (e.g., cyclohexanone)[11]

Procedure:

-

Dissolve the this compound monomer in the chosen solvent in a reaction vessel.

-

Add a catalytic amount of the free radical initiator.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate polymerization.[11]

-

The polymerization is allowed to proceed for a specified time to achieve the desired molecular weight.

-

The resulting polymer is typically isolated by precipitation in a non-solvent, followed by filtration and drying.[11]

Caption: A simplified workflow of free radical polymerization.

Applications in Drug Development and Research

The unique reactivity of this compound and other N-substituted maleimides makes them invaluable tools in drug development and biomedical research.

-

Bioconjugation: The highly selective reaction with thiols allows for the site-specific labeling of proteins, antibodies, and other biomolecules with fluorescent probes, affinity tags, or therapeutic agents. This is a cornerstone of antibody-drug conjugate (ADC) technology.[5]

-

Cysteine-Reactive Probes: Maleimides are frequently used as the reactive group in chemical probes designed to study the reactivity and function of cysteine residues in proteins.[12][13]

-

Drug Discovery: The pyrrole-2,5-dione scaffold has been explored for the development of novel therapeutic agents, including cholesterol absorption inhibitors.

Conclusion

This compound is a versatile and reactive compound with significant applications in organic synthesis, polymer science, and particularly in the realm of bioconjugation and drug development. Its ability to undergo selective Michael additions with thiols and participate in Diels-Alder reactions provides a powerful platform for the construction of complex molecules and functional materials. This guide has provided a foundational understanding of its chemical properties, synthesis, and reactivity, equipping researchers with the knowledge to effectively utilize this important chemical tool in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent [mdpi.com]

- 12. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Isobutylmaleimide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isobutylmaleimide is a chemical compound of significant interest in the fields of polymer chemistry, materials science, and bioconjugation. As a derivative of maleimide, it possesses a reactive double bond within a five-membered imide ring. This feature makes it a valuable monomer for the synthesis of thermally stable polymers and an important building block in the development of novel therapeutic agents and diagnostic tools. The isobutyl substituent provides specific solubility and steric properties that can be advantageous in various applications. This technical guide provides a comprehensive overview of the primary synthesis pathways for N-isobutylmaleimide, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Core Synthesis Pathways

The synthesis of N-isobutylmaleimide is predominantly achieved through a two-step process commencing with readily available starting materials: maleic anhydride and isobutylamine. This method involves the initial formation of an intermediate, N-isobutylmaleamic acid, followed by a cyclodehydration reaction to yield the final product. While this overarching strategy is widely adopted, variations in the cyclodehydration step define the distinct synthetic routes.

Pathway 1: Acetic Anhydride and Sodium Acetate Mediated Cyclodehydration

A classical and widely used method for the synthesis of N-substituted maleimides involves the use of acetic anhydride as a dehydrating agent in the presence of a catalyst, typically sodium acetate. This method is effective for a broad range of primary amines.

Pathway 2: Toluene and p-Toluenesulfonic Acid Mediated Azeotropic Cyclodehydration

An alternative and often preferred method, particularly for N-alkyl maleimides, employs azeotropic removal of water.[1] In this approach, the N-isobutylmaleamic acid is heated in a solvent that forms an azeotrope with water, such as toluene, in the presence of an acid catalyst like p-toluenesulfonic acid.[1] This method can be more efficient and may lead to a cleaner reaction profile.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathways for N-isobutylmaleimide, based on established procedures for N-alkyl maleimides.

| Parameter | Pathway 1: Acetic Anhydride/Sodium Acetate | Pathway 2: Toluene/p-Toluenesulfonic Acid |

| Step 1: Maleamic Acid Formation | ||

| Reactants | Maleic Anhydride, Isobutylamine | Maleic Anhydride, Isobutylamine |

| Solvent | Diethyl Ether or Acetone | Diethyl Ether or Acetone |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours | 1-2 hours |

| Yield | > 95% | > 95% |

| Step 2: Cyclodehydration | ||

| Reagents | Acetic Anhydride, Sodium Acetate | p-Toluenesulfonic Acid |

| Solvent | Acetic Anhydride (reagent and solvent) | Toluene |

| Temperature | 80-100 °C | Reflux (approx. 111 °C) |

| Reaction Time | 2-4 hours | 3-6 hours (with azeotropic removal of water) |

| Overall Yield | 70-85% | 75-90% |

Experimental Protocols

General Considerations

-

Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Maleic anhydride is corrosive and a respiratory irritant. Isobutylamine is flammable and corrosive.

-

Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where noted.

Protocol for Pathway 1: Acetic Anhydride/Sodium Acetate Method

Step 1: Synthesis of N-Isobutylmaleamic Acid

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of isobutylamine (7.3 g, 0.1 mol) in 20 mL of anhydrous diethyl ether to the stirred maleic anhydride solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

The white precipitate of N-isobutylmaleamic acid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Cyclodehydration to N-Isobutylmaleimide

-

To a 250 mL round-bottom flask, add the dried N-isobutylmaleamic acid (17.1 g, 0.1 mol), anhydrous sodium acetate (4.1 g, 0.05 mol), and acetic anhydride (60 mL).

-

Heat the mixture with stirring in an oil bath at 90-100 °C for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Stir the mixture vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-isobutylmaleimide.

-

Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol-water mixture).

Protocol for Pathway 2: Toluene/p-Toluenesulfonic Acid Method

Step 1: Synthesis of N-Isobutylmaleamic Acid

-

Follow the same procedure as described in Step 1 of Pathway 1.

Step 2: Cyclodehydration to N-Isobutylmaleimide

-

In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, suspend the N-isobutylmaleamic acid (17.1 g, 0.1 mol) in 150 mL of toluene.

-

Add p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol) to the suspension.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the toluene solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or recrystallization.

Visualizations

Caption: Workflow for the synthesis of N-isobutylmaleimide via the acetic anhydride/sodium acetate method.

Caption: Cyclodehydration step for N-isobutylmaleimide synthesis using the azeotropic toluene/p-TsOH method.

Conclusion

The synthesis of N-isobutylmaleimide is a well-established process that can be reliably performed using the two-step methods detailed in this guide. The choice between the acetic anhydride/sodium acetate and the azeotropic toluene/p-toluenesulfonic acid pathway will depend on factors such as available equipment, desired purity, and scale of the reaction. Both methods offer high yields and produce a product suitable for a variety of applications in research and development. The provided protocols and data serve as a comprehensive resource for the successful synthesis and purification of N-isobutylmaleimide.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Isobutyl-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isobutyl-1H-pyrrole-2,5-dione, also known as N-isobutylmaleimide, is a member of the N-substituted maleimide class of compounds. These molecules are characterized by a reactive pyrrole-2,5-dione ring system, which imparts significant biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound. Due to the limited availability of specific experimental data for this particular derivative, information from closely related N-alkylmaleimides is presented to provide a predictive framework for its characteristics and behavior. The primary mechanism of biological action for this class of compounds involves the covalent modification of cysteine residues in proteins, leading to the modulation of various cellular signaling pathways.

Physicochemical Characteristics

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-Ethylmaleimide (Analog) | N-Propylmaleimide (Analog) |

| Molecular Formula | C₈H₁₁NO₂ | C₆H₇NO₂ | C₇H₉NO₂ |

| Molecular Weight | 167.18 g/mol | 125.13 g/mol | 139.15 g/mol |

| CAS Number | 4120-68-7 | 128-53-0[2] | 21746-40-7 |

| Appearance | Colorless to Pale yellow Solid or Semi-solid or liquid | Solid | - |

| Melting Point | Not available | 43-46 °C[2] | Not available |

| Boiling Point | Not available | 210 °C[2] | Not available |

| Solubility | Soluble in most organic solvents.[3] Hydrolyzes in aqueous solutions.[4] | Soluble in organic solvents. | Not available |

| Storage Temperature | Room temperature, under inert atmosphere | - | - |

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound are not currently available. However, based on the known spectra of related N-alkylmaleimides, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the isobutyl group protons (CH₃, CH, CH₂) and a singlet for the two equivalent vinyl protons of the maleimide ring. |

| ¹³C NMR | Carbonyl carbons of the maleimide ring, vinyl carbons of the maleimide ring, and carbons of the isobutyl group. |

| IR Spectroscopy | Characteristic peaks for C=O stretching of the imide, C=C stretching of the alkene, and C-H stretching of the alkyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of N-alkyl substituted maleimides involves a two-step process starting from maleic anhydride and the corresponding alkylamine.[5]

Step 1: Formation of N-isobutylmaleamic acid

Maleic anhydride is reacted with isobutylamine in a suitable solvent, such as diethyl ether or acetone, at a temperature ranging from 0 °C to room temperature. The resulting N-isobutylmaleamic acid typically precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Cyclodehydration to this compound

The isolated N-isobutylmaleamic acid is then subjected to cyclodehydration. This is achieved by heating the amic acid in a solvent like toluene in the presence of a dehydrating agent, such as p-toluenesulfonic acid, under reflux conditions. The water formed during the reaction is removed, driving the reaction to completion. The final product, this compound, can be purified by distillation or chromatography.[3][5]

Caption: General synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Mechanism of Action: Cysteine Alkylation

The prominent biological activity of N-alkylmaleimides, including this compound, stems from the high reactivity of the maleimide ring towards nucleophiles, particularly the thiol groups of cysteine residues in proteins.[2] This reaction, a Michael addition, results in the formation of a stable, irreversible covalent bond between the maleimide and the cysteine residue.[2][6]

Caption: Reaction of this compound with a protein cysteine residue.

This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of protein conformation, thereby affecting a multitude of cellular processes. The specificity of the reaction can be modulated by the pH of the environment, with the reaction being more favorable at a pH range of 6.5-7.5.[2]

Potential Impact on Signaling Pathways

By targeting cysteine residues, this compound has the potential to modulate a wide range of signaling pathways that are regulated by proteins containing critical, reactive cysteines. While specific pathways targeted by the isobutyl derivative have not been elucidated, studies on the well-characterized analog, N-ethylmaleimide (NEM), provide valuable insights.

NEM has been shown to be an irreversible inhibitor of all cysteine peptidases.[2] Furthermore, it has been demonstrated to inhibit signal transduction pathways that lead to the production of interleukin-2 (IL-2) and the expression of IL-2 receptors in T-cells.[7] Another significant finding is that maleimide and its N-substituted derivatives can act as potent catalytic inhibitors of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[8] This inhibition is proposed to occur through the covalent modification of cysteine residues within the enzyme.[8]

Given these precedents, it is plausible that this compound could impact signaling pathways involved in:

-

Inflammation: Through the inhibition of cysteine proteases and modulation of cytokine signaling.

-

Cell Proliferation and Cancer: By targeting enzymes like topoisomerase II and other proteins involved in cell cycle regulation.

-

Redox Signaling: By reacting with critical cysteine residues in proteins that sense and respond to cellular redox status.

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound is a reactive organic compound with significant potential for application in chemical biology and drug development. While specific experimental data on its physicochemical properties are sparse, its characteristics can be reasonably predicted based on its chemical structure and the properties of well-studied analogs. The core biological activity of this compound is centered around its ability to covalently modify cysteine residues in proteins, thereby offering a tool to probe and potentially inhibit various signaling pathways. Further research is warranted to fully characterize this compound and to explore its specific biological targets and therapeutic potential.

References

- 1. This compound | 4120-68-7 [sigmaaldrich.com]

- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. The inhibitory effects of N-ethylmaleimide, colchicine and cytochalasins on human T-cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Analysis of N-isobutylmaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for N-isobutylmaleimide. Due to the limited availability of published experimental spectra for this specific compound, the following data is a combination of predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from closely related analogs. This document also outlines detailed experimental protocols for the acquisition of such data and a visual representation of the analytical workflow.

Data Presentation

The structural formula of N-isobutylmaleimide is presented below, with atoms labeled for clarity in the subsequent NMR data tables.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-isobutylmaleimide

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H_a | ~6.7 | Singlet | 2H | - |

| H_b | ~3.4 | Doublet | 2H | ~7.2 |

| H_d | ~1.9 | Multiplet | 1H | - |

| H_e | ~0.9 | Doublet | 6H | ~6.8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-isobutylmaleimide

| Carbon | Chemical Shift (δ, ppm) |

| C_c (C=O) | ~170 |

| C_a (C=C) | ~134 |

| C_b (N-CH₂) | ~45 |

| C_d (-CH-) | ~28 |

| C_e (-CH₃) | ~20 |

Table 3: Predicted Infrared (IR) Absorption Data for N-isobutylmaleimide

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H (sp² alkene) | 3100-3000 | Medium |

| C-H (sp³ alkyl) | 2960-2850 | Strong |

| C=O (imide) | 1780-1700 (two bands) | Strong |

| C=C (alkene) | 1650-1600 | Medium |

| C-N Stretch | 1400-1300 | Medium |

Table 4: Predicted Mass Spectrometry Data for N-isobutylmaleimide

| m/z | Interpretation |

| 153 | [M]⁺ (Molecular Ion) |

| 138 | [M - CH₃]⁺ |

| 110 | [M - C₃H₇]⁺ |

| 96 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (isobutyl cation - likely base peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-isobutylmaleimide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of N-isobutylmaleimide in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup: Similar to ¹H NMR, place the sample in the probe and optimize the instrument's settings.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon environment. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 128 to 1024 or more) is typically required. A spectral width of 200-240 ppm is common.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid N-isobutylmaleimide directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of N-isobutylmaleimide (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilute the sample to a final concentration of approximately 1-10 µg/mL.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules and would likely be suitable for N-isobutylmaleimide.

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum. The data is typically displayed as a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like N-isobutylmaleimide.

Caption: General workflow for the spectroscopic analysis of N-isobutylmaleimide.

An In-depth Technical Guide to the Solubility of 1-Isobutyl-1H-pyrrole-2,5-dione in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Isobutyl-1H-pyrrole-2,5-dione, a key intermediate in pharmaceutical synthesis.[1][][3] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's chemical structure and the principle of "like dissolves like."[4][5][6] Furthermore, it outlines detailed experimental protocols for determining solubility, equipping researchers with the necessary methodology to ascertain precise solubility parameters in their own laboratory settings.

Predicted Solubility Profile

This compound, also known as N-isobutylmaleimide, possesses a molecular structure with both polar and non-polar characteristics. The pyrrole-2,5-dione ring contains polar carbonyl groups, while the isobutyl group is non-polar. This amphiphilic nature suggests that its solubility will be variable across a range of common laboratory solvents. The general principle of "like dissolves like" dictates that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[5][6]

Based on this principle, the predicted solubility of this compound is summarized in the table below.

| Solvent Classification | Common Lab Solvents | Predicted Solubility of this compound | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The non-polar isobutyl group will interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar carbonyl groups in the dione ring will interact with the polar aprotic solvents. The presence of the non-polar isobutyl group may enhance solubility in less polar aprotic solvents. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low to Moderate | The polar carbonyl groups can form hydrogen bonds with protic solvents. However, the non-polar isobutyl group will hinder solubility in highly polar protic solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (Isopropanol > Ethanol > Methanol > Water). |

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data, the following experimental protocols can be employed. These are standard methods used in organic chemistry to assess the solubility of a compound.[4][7][8][9]

1. Qualitative Solubility Assessment (Shake-Flask Method) [5]

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

-

Materials:

-

This compound

-

A selection of common laboratory solvents (see table above)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

-

Procedure:

-

Add approximately 20-50 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the mixture for 1-2 minutes.

-

Allow the mixture to stand and observe.

-

Record the observation:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility in mg/mL or g/100mL.

-

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm or smaller)

-

Evaporating dish or pre-weighed vial

-

-

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to settle, letting any undissolved solid sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any suspended solids.

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

-

Solubility Testing Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

Caption: Workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound and the experimental means to quantify it. For drug development professionals, accurate solubility data is critical for formulation, reaction optimization, and purification processes. It is strongly recommended that researchers perform their own solubility tests under their specific experimental conditions for the most accurate results.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-Isobutylmaleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of N-isobutylmaleimide. Due to a lack of specific experimental data for N-isobutylmaleimide in publicly accessible literature, this guide establishes a foundational understanding by leveraging data from analogous N-substituted maleimides and general principles of thermal analysis. The protocols and potential degradation pathways described herein provide a robust framework for researchers initiating thermal stability studies on this compound.

Executive Summary

N-isobutylmaleimide, a key building block in the synthesis of polymers and bioconjugates, is anticipated to exhibit moderate thermal stability. Its thermal behavior is characterized by volatilization at elevated temperatures, which can be distinguished from thermal decomposition through careful analytical techniques. This guide outlines the standard methodologies for assessing thermal stability, presents expected thermal properties based on related compounds, and proposes potential degradation pathways.

Thermal Stability Analysis: Quantitative Data

| Parameter | Value | Analogous Compound | Notes |

| Molecular Weight | 153.18 g/mol | N-Isobutylmaleimide | Theoretical value. |

| Boiling Point (bp) | 189 °C (lit.)[1] | N-tert-Butylmaleimide | Suggests significant vapor pressure at elevated temperatures. TGA experiments should account for evaporation. |

| Density | 1.059 g/mL at 25 °C (lit.)[1] | N-tert-Butylmaleimide | Relevant for sample preparation and handling. |

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal properties of N-isobutylmaleimide, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing information about thermal stability and decomposition temperatures.

Objective: To determine the onset of decomposition and the mass loss profile of N-isobutylmaleimide.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of N-isobutylmaleimide into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition is typically determined from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample during a controlled temperature program, identifying thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the melting point, heat of fusion, and identify any exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of N-isobutylmaleimide into a hermetically sealed aluminum DSC pan to prevent mass loss due to volatilization.

-

Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a purge gas flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition or polymerization).

Visualized Workflows and Pathways

Experimental Workflow for Thermal Characterization

The logical flow for a comprehensive thermal analysis of N-isobutylmaleimide is depicted below. This process ensures that both mass loss and energetic transitions are systematically investigated.

Caption: Workflow for the thermal analysis of N-isobutylmaleimide.

Proposed Thermal Degradation Pathway

In the absence of specific pyrolysis data, a conceptual degradation pathway for N-isobutylmaleimide under inert thermal stress is proposed. The degradation is likely initiated at the N-isobutyl group, which is the most likely site for initial bond cleavage.

Caption: Hypothesized thermal degradation of N-isobutylmaleimide.

Degradation Profile and Mechanistic Insights

The thermal degradation of N-isobutylmaleimide in an inert atmosphere is expected to proceed through a free-radical mechanism.

-

Initiation: The initial and weakest point in the molecule under thermal stress is likely the C-N bond connecting the isobutyl group to the maleimide ring. Homolytic cleavage of this bond would generate an isobutyl radical and a maleimide radical.

-

Propagation/Decomposition:

-

The highly unstable isobutyl radical can undergo β-scission to form a stable isobutylene molecule and a hydrogen radical.

-

The maleimide radical could abstract a hydrogen atom from another molecule to form maleimide or participate in polymerization reactions with other maleimide molecules or fragments.

-

-

Termination: Radicals can combine to form various stable, non-reactive products.

In an oxidative atmosphere, the degradation would be more complex and occur at lower temperatures, involving reactions with oxygen to form various oxidized species such as aldehydes, carboxylic acids, and oxides of nitrogen.

To definitively identify the degradation products, hyphenated techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required. This technique involves thermally decomposing the sample in an inert atmosphere and immediately separating and identifying the volatile fragments.[2][3][4]

Conclusion

While direct experimental data on the thermal stability of N-isobutylmaleimide is sparse, a comprehensive analytical approach can elucidate its properties. By employing the TGA and DSC protocols outlined in this guide, researchers can determine its decomposition temperature, identify thermal transitions, and build a robust stability profile. The provided workflows and hypothesized degradation pathways serve as a foundational model for these investigations. It is recommended that any thermal analysis of N-isobutylmaleimide carefully considers the potential for volatilization and employs techniques like Py-GC-MS for definitive degradation product identification.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Isobutyl-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isobutyl-1H-pyrrole-2,5-dione, also known as N-isobutylmaleimide, is a derivative of maleimide featuring an isobutyl substituent on the nitrogen atom. The maleimide ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of this compound, based on available data and analysis of related compounds. Detailed experimental protocols for its synthesis and characterization are also presented.

Molecular Structure and Properties

This compound possesses a planar five-membered pyrrole-2,5-dione ring system. The isobutyl group attached to the nitrogen atom introduces conformational flexibility.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the literature. The following table summarizes its basic properties, with some values predicted based on its structure and data from similar compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| Molecular Weight | 153.18 g/mol | [3] |

| IUPAC Name | 1-(2-methylpropyl)-1H-pyrrole-2,5-dione | |

| CAS Number | 4120-68-7 | |

| Physical Form | Colorless to Pale yellow Solid or Semi-solid | |

| Storage Temperature | Inert atmosphere, room temperature | |

| Predicted Boiling Point | ~ 230-250 °C at 760 mmHg | Predicted |

| Predicted Melting Point | ~ 40-50 °C | Predicted |

| Predicted Solubility | Soluble in organic solvents (e.g., DMSO, Chloroform, Ethyl Acetate) | Predicted |

Spectroscopic Data (Predicted)

Table 1.2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.7 | Singlet | 2H | Olefinic protons of the maleimide ring (CH=CH) |

| ~ 3.4 | Doublet | 2H | Methylene protons of the isobutyl group (-CH₂-) |

| ~ 1.9 | Multiplet | 1H | Methine proton of the isobutyl group (-CH-) |

| ~ 0.9 | Doublet | 6H | Methyl protons of the isobutyl group (-CH₃) |

Table 1.2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 | Carbonyl carbons of the maleimide ring (C=O) |

| ~ 134 | Olefinic carbons of the maleimide ring (CH=CH) |

| ~ 47 | Methylene carbon of the isobutyl group (-CH₂-) |

| ~ 28 | Methine carbon of the isobutyl group (-CH-) |

| ~ 20 | Methyl carbons of the isobutyl group (-CH₃) |

Table 1.2.3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Medium | C-H stretch (olefinic) |

| ~ 2960-2870 | Medium | C-H stretch (aliphatic) |

| ~ 1770, ~ 1700 | Strong | C=O stretch (imide carbonyls, symmetric & asymmetric) |

| ~ 1470 | Medium | C-H bend (aliphatic) |

| ~ 1380 | Medium | C-N stretch |

| ~ 830 | Medium | =C-H bend (out-of-plane) |

Table 1.2.4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 153 | High | Molecular ion [M]⁺ |

| 96 | Medium | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 57 | High | [C₄H₉]⁺ (Isobutyl cation) |

| 41 | Medium | [C₃H₅]⁺ (Allyl cation) |

Molecular Conformation

The pyrrole-2,5-dione ring is largely planar. The conformation of the molecule is primarily determined by the rotation around the N-CH₂ bond of the isobutyl group. Due to steric hindrance between the isobutyl group and the carbonyl oxygens of the maleimide ring, free rotation is likely restricted. The most stable conformation would likely position the bulky isobutyl group to minimize these steric interactions. Computational modeling would be required to determine the precise dihedral angles and the energy barriers between different conformational states.

Experimental Protocols

Synthesis of this compound

The synthesis of N-alkylated maleimides is typically a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[4]

Step 1: Synthesis of N-isobutylmaleamic acid

-

In a round-bottom flask, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetone at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of isobutylamine (1 equivalent) in the same solvent to the cooled maleic anhydride solution with constant stirring.

-

A white precipitate of N-isobutylmaleamic acid will form.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with cold solvent.

-

Dry the product under vacuum.

Step 2: Cyclodehydration to this compound

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend the N-isobutylmaleamic acid (1 equivalent) in toluene.

-

Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid (e.g., 0.1 equivalents).[4]

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum can be obtained using a KBr pellet or as a thin film on a salt plate. The spectrum should be recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral data can be acquired using an electron ionization (EI) source. The fragmentation pattern provides information about the molecular weight and the stability of different fragments of the molecule.

-

Melting Point: The melting point can be determined using a standard melting point apparatus.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been extensively reported, the N-substituted maleimide scaffold is known to be a versatile pharmacophore. Derivatives have shown a range of activities, including:

-

Antibacterial and Antifungal Activity: The maleimide ring can react with thiol groups in enzymes and proteins of microorganisms, leading to their inactivation.

-

Antitumor Activity: Some N-substituted maleimides have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of protein kinases or the induction of apoptosis.

-

Anti-inflammatory Activity: Certain derivatives have been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine production or enzyme activity.

The isobutyl group, being a lipophilic moiety, may influence the compound's cell permeability and interaction with biological targets. Further research is required to elucidate the specific biological effects and mechanisms of action of this compound.

Conclusion

This compound is a molecule of interest due to its N-substituted maleimide core, a scaffold with proven biological relevance. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview of its expected molecular structure, conformation, and physicochemical properties based on established chemical principles and data from analogous compounds. The detailed synthetic and characterization protocols outlined herein provide a solid foundation for researchers to produce and study this molecule. Further investigation into its biological activities and specific molecular targets is warranted and could reveal novel therapeutic applications.

References

N-Substituted Pyrrole-2,5-diones: A Comprehensive Technical Guide on Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted pyrrole-2,5-diones, a class of compounds featuring a central maleimide scaffold, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with nucleophiles like cysteine residues in proteins, underpins many of their pharmacological effects. This technical guide provides an in-depth overview of the current research on N-substituted pyrrole-2,5-diones, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Anticancer Activity

N-substituted pyrrole-2,5-diones have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Their primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through the activation of caspases.[1]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various N-substituted pyrrole-2,5-dione analogs is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Cytotoxicity of N-Substituted Pyrrole-2,5-dione Analogs against Various Cancer Cell Lines

| Compound ID | Core Structure | N-Substituent | Cell Line | IC50 (µM) | Reference |

| 1a | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-chlorophenyl) | SW620 (Colon) | >100 | [1] |

| 1b | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-methoxyphenyl) | SW620 (Colon) | >100 | [1] |

| trans-4k | 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative | - | A549 (Lung) | 11.7 | [2] |

| cis-4k | 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative | - | A549 (Lung) | 82.2 | [2] |

| 12l | Alkynylated pyrrole derivative | - | U251 (Glioma) | 2.29 ± 0.18 | [3] |

| 12l | Alkynylated pyrrole derivative | - | A549 (Lung) | 3.49 ± 0.30 | [3] |

| 3a | Pyrrole-indole hybrid | - | Multiple | GI50 < 1 | [4] |

| 3c | Pyrrole-indole hybrid | - | Multiple | GI50 1.77 - 8.25 | [4] |

| C15 | (1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione derivative | - | A549 (Lung) | - | [5] |

Signaling Pathways in Anticancer Activity

Many cytotoxic agents, including potentially N-substituted pyrrole-2,5-diones, induce apoptosis through two main signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[6][7] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[6]

Caption: Simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9]

Caption: General workflow of the MTT assay for assessing cytotoxicity.

Protocol:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of the N-substituted pyrrole-2,5-dione in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C.[9]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Anti-inflammatory Activity

N-substituted pyrrole-2,5-diones have shown promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[10] COX enzymes are key to the biosynthesis of prostaglandins, which are potent inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of N-substituted pyrrole-2,5-diones against COX-1 and COX-2 is presented in Table 2. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Table 2: COX-1 and COX-2 Inhibitory Activity of N-Substituted Pyrroledicarboximides

| Compound ID | COX-1 Inhibition (%) at 10 µM | COX-2 Inhibition (%) at 10 µM | Reference |

| 2a | 25.3 | 35.8 | [10] |

| 2b | 30.1 | 40.2 | [10] |

| 2c | 28.9 | 38.7 | [10] |

| 2d | 32.5 | 42.1 | [10] |

| 2e | 27.8 | 37.4 | [10] |

Data presented as percentage of inhibition at a concentration of 10 µM.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of the COX pathway.[11] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various cancers, leading to the production of prostaglandins that promote inflammation, pain, and fever.[11][12]

Caption: Inhibition of the COX-2 pathway by N-substituted pyrrole-2,5-diones.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[13][14][15]

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

-

Animals:

-

Compound Administration:

-

Divide the rats into groups (e.g., control, standard drug, and test compound groups).

-

Administer the N-substituted pyrrole-2,5-dione derivative, vehicle (e.g., saline or a suitable solvent), or a standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium) intraperitoneally or orally 30-60 minutes before carrageenan injection.[14][16]

-

-

Induction of Edema:

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average paw volume/thickness of the control group and Vt is the average paw volume/thickness of the treated group.

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Antimicrobial Activity

N-substituted pyrrole-2,5-diones have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[17][18] Their mechanism of action is often attributed to the inhibition of essential enzymes, such as those involved in cell wall biosynthesis.[17][18]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several N-substituted maleimides are presented in Table 3.

Table 3: Antimicrobial Activity (MIC in µg/mL) of N-Substituted Maleimides

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |

| N-ethylmaleimide | - | - | - | 0.5-4 | [17][18] |

| N-(4-bromophenyl)maleimide | >128 | 16 | 128 | 1 | [18] |

| N-(4-methoxyphenyl)maleimide | >128 | 32 | >128 | 2 | [18] |

| N-(4-nitrophenyl)maleimide | >128 | 16 | >128 | 1 | [18] |

| BM212 (a pyrrole derivative) | 0.7-1.5 (vs. M. tuberculosis) | - | - | - | [19] |

| Pyrrolyl benzamide derivatives | 3.12-12.5 | - | 3.12-12.5 | - | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[21][22][23]

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the N-substituted pyrrole-2,5-dione in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.[23]

-

-

Preparation of Inoculum:

-

Grow the test microorganism in an appropriate culture medium to the mid-logarithmic phase.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[23]

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.[23]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Structure-Activity Relationship (SAR)

The biological activity of N-substituted pyrrole-2,5-diones is significantly influenced by the nature of the substituent at the nitrogen atom.

-

Anticancer Activity: The presence of certain aryl groups on the N-substituent can influence cytotoxicity. For instance, some studies suggest that electron-withdrawing groups on a phenyl ring attached to the maleimide can enhance anti-inflammatory activity, which may correlate with anticancer effects in some contexts.[3] The stereochemistry of the molecule can also play a crucial role, as seen with the trans and cis isomers of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, where the trans isomer showed significantly higher activity.[2]

-

Anti-inflammatory Activity: The nature of the N-substituent is critical for COX inhibition. Aromatic substituents are often explored to mimic the binding of known NSAIDs to the active site of COX enzymes.

-

Antimicrobial Activity: The lipophilicity and chemical reactivity of the N-substituent can affect antibacterial activity.[17][18] For instance, neutral maleimides generally exhibit strong antifungal activity, while their antibacterial activity is more structure-dependent.[17][18] Basic maleimides with tertiary aminoalkyl substituents have shown low antimicrobial but high cytostatic activity.[17][18]

Conclusion

N-substituted pyrrole-2,5-diones represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, make them attractive candidates for further development. This technical guide has provided a consolidated overview of their potential, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways. Future research should focus on optimizing the N-substituents to enhance potency and selectivity for specific biological targets, as well as conducting more extensive in vivo studies to validate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mayo.edu [mayo.edu]

- 7. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. brieflands.com [brieflands.com]

- 17. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

CAS number and IUPAC name for 1-Isobutyl-1h-pyrrole-2,5-dione

An In-depth Technical Guide to 1-Isobutyl-1H-pyrrole-2,5-dione

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, synthesis, and potential applications, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format.

Chemical Identification and Properties

This compound, also known as N-isobutylmaleimide, is a derivative of maleimide, characterized by an isobutyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4120-68-7[1][2][3] |

| Molecular Formula | C₈H₁₁NO₂[1] |

| Molecular Weight | 153.18 g/mol [1][3] |

| InChI Key | NBIYKOUEZOEMMC-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Physical Form | Colorless to Pale yellow Solid or Semi-solid or liquid[1] |

| Purity | 97%[1] |

| Storage Temperature | Inert atmosphere, room temperature[1] |

Synthesis

The general synthesis of N-substituted maleimides such as this compound involves the reaction of the corresponding primary amine (isobutylamine) or alcohol (isobutanol) with maleic anhydride. A common laboratory and industrial method utilizes isobutanol and maleic anhydride in the presence of an acid catalyst.[4]

Caption: General synthesis workflow for this compound.

Reactivity and Applications

N-isobutylmaleimide is utilized in polymer chemistry. It can undergo copolymerization with various vinyl monomers, such as styrene and methyl methacrylate, to modify the properties of the resulting polymers. The incorporation of the heterocyclic imide units can enhance the overall characteristics of the copolymer.

Caption: Copolymerization of N-isobutylmaleimide with a vinyl monomer.

Potential in Drug Development

While specific biological pathways for this compound are not extensively documented in the provided results, the broader class of pyrrole-2,5-dione derivatives has shown significant potential in various therapeutic areas.[5][6] Research has indicated their activity as cholesterol absorption inhibitors and as potential tyrosine kinase inhibitors for cancer therapy.[7][8]

For instance, certain derivatives have been shown to suppress the formation of macrophage-derived foam cells and the associated inflammatory response, which are key events in the development of atherosclerosis.[7] Others have been designed to target the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are crucial in cancer cell proliferation and survival.[8]

Caption: Conceptual inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

Copolymerization of Styrene and N-isobutylmaleimide

This protocol describes a method for determining the reactivity ratios of styrene and N-isobutylmaleimide (N-iso-BMI).

-

Materials:

-

Styrene, freed from inhibitor by washing with 10% NaOH and then water, dried over anhydrous magnesium sulphate, and distilled under reduced pressure.

-

N-isobutylmaleimide (N-iso-BMI).

-

Azobisisobutyronitrile (AIBN) as a catalyst.

-

Benzene (solvent).

-

Methanol (precipitating agent).

-

-

Procedure:

-

Prepare mixtures of styrene and N-iso-BMI with varying, precisely determined compositions.

-

Add azobisisobutyronitrile as the catalyst.

-

Carry out the copolymerization in mass form (without solvent).

-

Maintain the reaction temperature at 348±0.5K.

-

After the reaction, dissolve the resulting copolymers in benzene.

-

Purify the copolymers by twice precipitating them from the benzene solution with methanol.

-

Dry the purified copolymers in a vacuum to a constant weight.

-

Analyze the nitrogen content of the copolymers using the Kjeldahl method to determine their final composition.

-

Use the initial monomer feed ratios and the final copolymer compositions to determine the reactivity ratios by the Fineman and Ross method.

-

Safety Information

It is essential to handle this compound with appropriate safety precautions.

| Category | Information |

| Signal Word | Warning[1] |

| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1] |

| Precautionary Statements | P210, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, P370+P378, P403+P235, P501[1] |

References

- 1. This compound | 4120-68-7 [sigmaaldrich.com]

- 2. This compound | C8H11NO2 | CID 244598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. cibtech.org [cibtech.org]

- 6. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of N-Alkylmaleimides

For Researchers, Scientists, and Drug Development Professionals